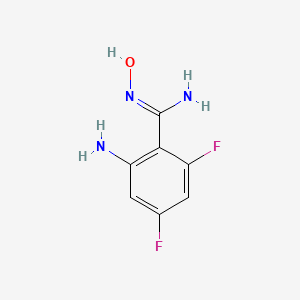![molecular formula C23H31BrO2 B12963399 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromopentyl group attached to the oxygen atom at the third position of the estrone backbone. It is of interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one typically involves the following steps:
Starting Material: The synthesis begins with estrone, which is commercially available or can be extracted from natural sources.
Bromopentylation: The hydroxyl group at the third position of estrone is first protected, usually by converting it into a silyl ether. This is followed by the reaction with 5-bromopentyl bromide in the presence of a base such as potassium carbonate to introduce the bromopentyl group.
Deprotection: The protecting group is then removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced at different positions, particularly at the ketone group at the 17th position.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include amines, thioethers, or ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids or alcohols.
Reduction: Products include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential estrogenic or anti-estrogenic activities. It can be used to investigate the role of estrogen receptors in various physiological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including hormone replacement therapy and the treatment of estrogen-related disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and other bioactive molecules. Its unique properties make it a valuable intermediate in the production of complex organic compounds.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, leading to various biological effects. The bromopentyl group may also influence the compound’s binding affinity and selectivity for different receptor subtypes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estrone: The parent compound, naturally occurring estrogen.
Estradiol: Another naturally occurring estrogen with higher potency.
3-Methoxyestrone: A synthetic derivative with a methoxy group at the third position.
Uniqueness
3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one is unique due to the presence of the bromopentyl group, which can significantly alter its chemical and biological properties compared to other estrogens. This modification can enhance its stability, binding affinity, and selectivity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H31BrO2 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3-(5-bromopentoxy)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H31BrO2/c1-23-12-11-19-18-8-6-17(26-14-4-2-3-13-24)15-16(18)5-7-20(19)21(23)9-10-22(23)25/h6,8,15,19-21H,2-5,7,9-14H2,1H3/t19-,20-,21+,23+/m1/s1 |
InChI-Schlüssel |
QPBJXWGFOYWOAP-JFYQVNSESA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCCCCCBr |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


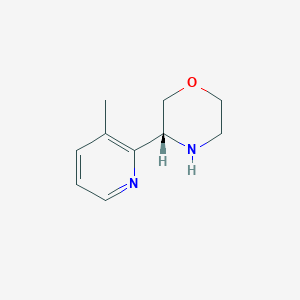
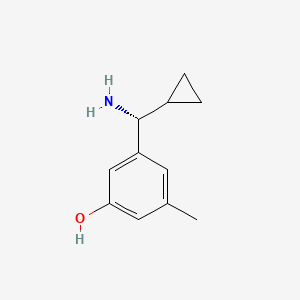
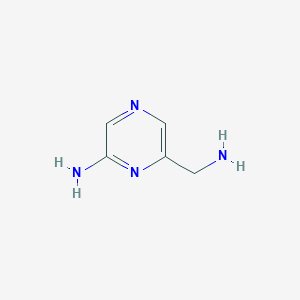
![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate](/img/structure/B12963324.png)
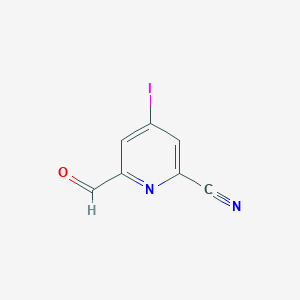
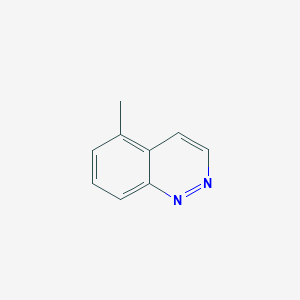
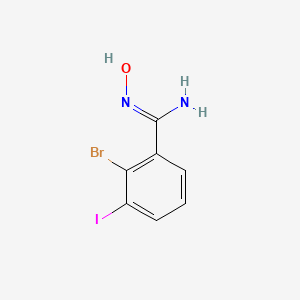
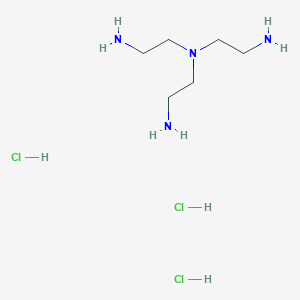
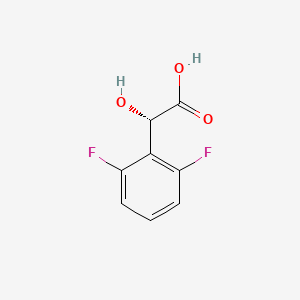
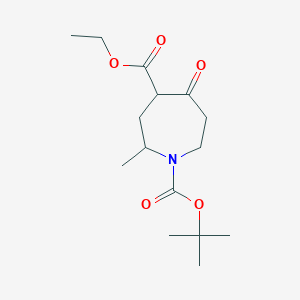
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)

![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
